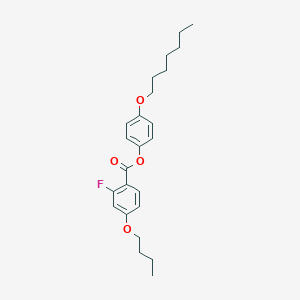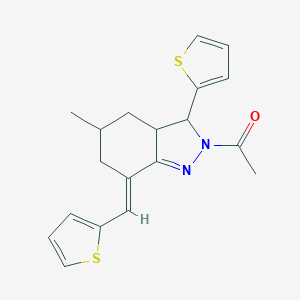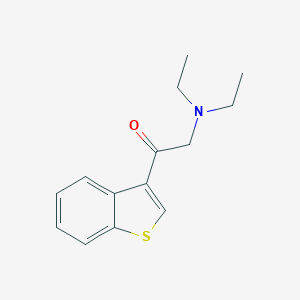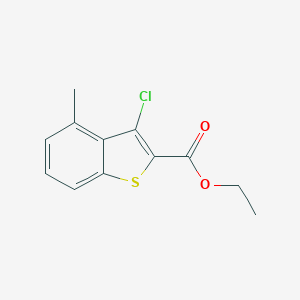![molecular formula C14H14Br2O4 B371106 4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene CAS No. 485318-53-4](/img/structure/B371106.png)
4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene
カタログ番号 B371106
CAS番号:
485318-53-4
分子量: 406.07g/mol
InChIキー: OACWTABPPHVWEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4’,7’-Dibromodispiro[1,3-dioxolane-2,3’-tricyclo[5.2.1.0,2,6]decane-10’,2’‘-[1,3]dioxolane]-4’,8’-diene” is a complex organic molecule . It has a unique structure that includes multiple rings and functional groups .
Synthesis Analysis
The synthesis of this compound is not straightforward and requires specialized knowledge in organic chemistry . The synthesis process may involve the use of bromine as a halogenating agent .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups . The presence of bromine atoms indicates that it is a halogenated compound . The InChI code for this compound is 1S/C14H14Br2O4/c15-10-7-9-11 (13 (10)17-3-4-18-13)8-1-2-12 (9,16)14 (8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.07 g/mol . It has a complexity of 533 and a topological polar surface area of 36.9 Ų . It has no hydrogen bond donors but has four hydrogen bond acceptors . The exact mass is 405.92383 g/mol and the monoisotopic mass is 403.92588 g/mol .科学的研究の応用
Spectroscopic Analysis and Structural Studies
- NMR Spectral Studies: The NMR spectral analysis of monocyclic and bicyclic compounds related to dioxolanes and dioxanes has been extensively studied. This research is crucial for understanding the conformational behavior of such compounds, providing valuable data for chemical shift calculations and aiding in the identification of novel compounds through spectral data comparison (Pihlaja et al., 2001).
Applications in Electrical Insulation
- Dielectric Gases: Perfluorinated cyclic ethers, structurally related to dioxolanes, have been identified as promising gases for electrical insulation due to their high critical electric field strength. This makes them potential candidates for use as insulation and refrigerant gases, highlighting their importance in enhancing the efficiency and environmental friendliness of electrical systems (Hösl et al., 2018).
Polymer and Material Science
- Bio-Based Plasticizers: A study on bio-based plasticizers derived from camphor, designed to replace traditional phthalate-based plasticizers, demonstrated excellent compatibility with PVC. These findings suggest the potential of such compounds to produce flexible PVC with improved migration resistance, expanding the coverage and application of PVC in various industries (Pyeon et al., 2017).
Synthetic Chemistry
- Cycloaddition Reactions: The regioselectivity of aryne cycloaddition, involving the synthesis of complex tricyclic structures, has been explored. Such synthetic routes are important for the construction of compounds with intricate cyclic frameworks, which have applications in pharmaceuticals and material science (Maurin et al., 2001).
Environmental Science
- Detection of Environmental Contaminants: Research has been conducted on the simultaneous determination of potential carcinogens like 1,4-dioxane alongside malodorous alkyl-1,3-dioxanes and dioxolanes in environmental waters. Such studies are crucial for monitoring and managing the presence of harmful compounds in the aquatic environment, ensuring the safety and quality of drinking water (Carrera et al., 2017).
Safety and Hazards
特性
InChI |
InChI=1S/C14H14Br2O4/c15-10-7-9-11(13(10)17-3-4-18-13)8-1-2-12(9,16)14(8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWTABPPHVWEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C=CC2(C4C3C5(C(=C4)Br)OCCO5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371023.png)

![6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile](/img/structure/B371025.png)

![5-Pentyl-2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dioxane](/img/structure/B371030.png)

![1-Methylbutyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B371034.png)
![1-[4-Amino-5-cyano-2-(methylsulfanyl)thien-3-yl]pyridinium](/img/structure/B371035.png)
![7-bromo-2-(methylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B371038.png)




